2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonyl chloride
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Overview
Description
2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C9H8ClNO3S and its molecular weight is 245.68. The purity is usually 95%.
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Scientific Research Applications
Catalytic Arylation
A study by Zhang et al. (2011) described the palladium-catalyzed direct desulfitative C-arylation of a benzo[d]oxazole C-H bond with arene sulfonyl chlorides. This method is significant for the synthesis of 2-aryl benzoxazoles, offering practical and attractive alternatives for synthesis in moderate to good yields, even tolerating various groups on the phenyl ring of sulfonyl chlorides (Zhang, Zhang, Liu, & Cheng, 2011).
Synthesis of Sulfonamides
Irshad et al. (2016) synthesized a new series of ethylated sulfonamides, incorporating 1,4-benzodioxane moiety. This involved treating 1,4-benzodioxane-6-amine with ethane sulfonyl chloride, yielding various derivatives. These compounds exhibited inhibitory activities against several enzymes and bacterial strains, demonstrating their potential in biological and chemical applications (Irshad et al., 2016).
Benzoxazole Synthesis
Kumar et al. (2008) utilized methanesulfonic acid for the one-pot synthesis of 2-substituted benzoxazoles. The reaction involved 2-aminophenol with acid chlorides, demonstrating compatibility with various substituents. This method is valuable for the efficient synthesis of benzoxazoles (Kumar, Rudrawar, & Chakraborti, 2008).
Molecular Interaction Studies
A 2019 study by Godhani et al. focused on the thermo-acoustical parameters of solutions containing benzotriazole and thiadiazole derivatives. They assessed various parameters like density, viscosity, and ultrasonic sound velocity in different solvents, contributing to understanding molecular interactions in such compounds (Godhani, Mulani, & Mehta, 2019).
Solid-Phase Synthesis
Holte et al. (1998) reported using polymer-supported sulfonyl chloride in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2ones. This innovative approach involved attaching 1,2-diols to a solid support, followed by reaction with p-toluenesulfonyl isocyanate and subsequent cyclo-elimination. This method is important for the preparation of oxazolidinones of high enantiopurity (Holte, Thijs, & Zwanenburg, 1998).
Safety and Hazards
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Mode of Action
Benzoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Benzoxazole derivatives have been known to affect a variety of biochemical pathways, depending on the specific derivative and biological context .
Result of Action
Benzoxazole derivatives are known to exhibit several biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Action Environment
Such factors can significantly impact the effectiveness of benzoxazole derivatives .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities
Cellular Effects
Benzoxazole derivatives have been reported to exhibit anticancer activity, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzoxazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been synthesized and studied for their in vitro antimicrobial and anticancer activities .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S/c10-15(12,13)6-5-8-7-3-1-2-4-9(7)14-11-8/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGNKLDDBDXSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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